5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride - 1185308-30-8

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

Catalog Number: EVT-1789628
CAS Number: 1185308-30-8
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Substitution: A common approach involves the reaction of a 2-halopyridine derivative, such as 2-chloro-5-methylpyridine, with a suitable 4-hydroxypiperidine derivative. This reaction typically requires the presence of a base, like potassium carbonate, and is often carried out in a polar aprotic solvent like dimethylformamide [].
  • Protection and Deprotection Strategies: The piperidine nitrogen often requires protection during synthesis to avoid unwanted side reactions. This protection is commonly achieved using a benzyl group, which can be removed later via catalytic hydrogenation [, ].
Molecular Structure Analysis
  • X-ray crystallography can provide detailed information about the three-dimensional arrangement of atoms, bond lengths, and bond angles [, ]. This data can be crucial in understanding the compound's interactions with biological targets.
  • NMR spectroscopy can provide information about the connectivity and environment of atoms within the molecule [, ].
  • Computational modeling techniques, like density functional theory (DFT) calculations, can predict molecular geometry, electronic properties, and potential interactions with target proteins [].
Chemical Reactions Analysis
  • N-alkylation: The piperidine nitrogen can be further alkylated to introduce various substituents, influencing the compound's pharmacological properties. For example, reaction with acryloyl chloride can introduce an acrylamide group [].
  • Coupling Reactions: The pyridine ring can participate in various coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing for further structural diversification [].
Mechanism of Action
  • Inhibition of specific enzymes: For example, some derivatives act as potent gastric proton pump inhibitors by reversibly inhibiting the H+,K+-ATPase enzyme [].
  • Antagonism of receptors: Some derivatives act as oxytocin antagonists by binding to and blocking the oxytocin receptor [].
  • Modulation of ion channels: Although not explicitly mentioned for this specific molecule, some derivatives are known to modulate ion channels, affecting neuronal signaling [].
Applications

Anti-cancer Agents

Derivatives of 5-methyl-2-(piperidin-4-yloxy)pyridine hydrochloride have shown potential as anti-cancer agents. For example, compound 8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one demonstrated potent inhibitory activity against anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) []. These kinases are often overexpressed in various cancers, making their inhibition a viable therapeutic strategy.

Oxytocin Antagonists

Compounds incorporating the 5-methyl-2-(piperidin-4-yloxy)pyridine scaffold have also been explored as oxytocin antagonists. Specifically, L-372,662 (30), a derivative with modifications at the acetylpiperidine terminus, displayed good potency in vitro and in vivo against the oxytocin receptor []. Such antagonists have potential applications in treating conditions characterized by excessive oxytocin activity.

Gastric Proton Pump Inhibitors

A notable application of a derivative containing the 5-methyl-2-(piperidin-4-yloxy)pyridine hydrochloride moiety is its role as a gastric proton pump inhibitor. (Z)-5-Methyl-2-[2-(1-naphthyl)ethenyl]-4-piperidinopyridine hydrochloride (AU-1421) demonstrated significant inhibitory activity against the H+,K+-ATPase enzyme, effectively suppressing gastric acid secretion []. This application highlights its potential in treating peptic ulcers and gastroesophageal reflux disease (GERD).

(E)-N1-[(3-hydroxy-5-(hydroxyl methyl)-2-methyl pyridine 4-yl)methylene]aceto hydrazone hydrochloride (HHMMPMAH)

  • Compound Description: HHMMPMAH is a hydrazone compound investigated for its anti-tumor and metal chelation properties. []

(Z)-5-methyl-2-[2-(1-naphthyl)ethenyl]-4-piperidinopyridine hydrochloride (AU-1421)

  • Compound Description: AU-1421 is a pyridine derivative exhibiting reversible gastric proton pump inhibitory activity. []

2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine

  • Compound Description: This compound is an intermediate utilized in the synthesis of pharmaceuticals. []

1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

  • Compound Description: L-372,662 is a potent oxytocin antagonist exhibiting good oral bioavailability. []

7-(p-methoxybenzyliden)-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-(p-methoxyphenyl)-2H-pyrazolo[4,3-c]pyridine hydrochloride

  • Compound Description: This compound is a pyrazolo[4,3-c]pyridine derivative synthesized via a Claisen-Schmidt reaction and subsequent heterocyclization. []

4-pyridine carboxaldehyde 3-hydroxy-5-(hydroxy methyl)-2-methyl hydrazone (PCHHMMH) hydrochloride

  • Compound Description: PCHHMMH hydrochloride, a pyridoxal isonicotinoyl hydrazone (PIH) analogue, demonstrates iron chelation properties and is investigated for its antimicrobial and cytotoxic activities. []

5-chloro-N-(2-isopropoxy-5-methyl-4-(piperidin-4-ylphenyl)-N-2-(isopropylsulfonyl)phenyl)-2,4-diamine di-hydrochloride

  • Compound Description: This compound is an important pharmaceutical intermediate. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound and its pharmaceutically acceptable salts function as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors, making them suitable for cancer treatment. []

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride (AC-90179)

  • Compound Description: AC-90179 acts as a selective serotonin 2A receptor inverse agonist, displaying potential as an antipsychotic agent. []

1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020)

  • Compound Description: E-1020 is a novel cardiotonic agent that acts by inhibiting cyclic AMP-specific phosphodiesterase, leading to increased cardiac cyclic AMP content and enhanced contractile force. []

2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923)

  • Compound Description: ERA-923 is a new antiestrogen showing potent inhibition of estrogen binding to ER-alpha and exhibiting activity against tamoxifen-resistant tumors. []

3- (1- {3- [5- (1-methyl - piperidin-4-ylmethoxy) - pyrimidin-2-yl] - benzyl} -6-oxo-1,6-dihydro - pyridazin-3-yl) - benzonitrile hydrochloride

  • Compound Description: This compound and its solvates exhibit kinase inhibitory activity, particularly against tyrosine kinases, suggesting potential applications in treating cancer and other diseases characterized by dysregulated kinase signaling. []

(+)-2-[4-({[2-(Benzo[1,3]dioxol-5-yloxy)-pyridine-3-carbonyl]-amino}-methyl)-3-fluoro-phenoxy]-propionic acid (CP-671,305)

  • Compound Description: CP-671,305 is an orally active phosphodiesterase-4 inhibitor. Studies show that hepatic transporters significantly influence its disposition and clearance in rats and humans. []

5-(Hydroxymethyl)-4-{(1-Z)-[2-N(2-hydroxylphenyl] ethanimidoyl)-2-methyl}pyridine-3-ol-hydrochloride (HMHPMP-L)

  • Compound Description: HMHPMP-L is a heterocyclic N, O donor Schiff base. Its lanthanide complexes exhibit in vitro antimicrobial activity. []

(R)-(-)-2-(Benzo[l,3]dioxol-5-yl)-N-(4-isopropylphenylsulfonyl)-2- (6-methyl-2-propylpyridin-3-yloxy)acetamide Hydrochloride (PABSA)

  • Compound Description: PABSA acts as a potent and selective endothelin ETA receptor antagonist, showing potential in treating cardiovascular diseases. []

4-(4-Acetyl-5-methyl-1H-pyrrol-2-yl)-2′,3′,4′-trihydroxybutyl Cinnamate

  • Compound Description: This compound, synthesized from D-glucosamine hydrochloride and acetylacetone, serves as a potential cigarette flavoring agent, releasing aroma components like benzaldehyde, 2-methyl pyridine, and farnesol upon pyrolysis. []

1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime

  • Compound Description: This oxime derivative demonstrates broad-spectrum antifungal activity. Structural studies reveal a non-planar conformation with a chair conformation in the piperidine ring. []

3-[3-[(dimethylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl]-4-(o-chlorobenzoyl)-pyridine

  • Compound Description: This pyridine derivative shows promising anticonvulsant activity in the subcutaneous pentylenetetrazole screen, suggesting its potential as a therapeutic agent for epilepsy. []

3-[11C]methyl-(3-methoxy-naphthalen)-2-yl-(1-benzyl-piperidin)-4-yl-acetate (SB-235753)

    (1′SR,2RS)-6-methoxy-2-[(1′-methyl-2′,5′-dioxocyclopentyl)methyl]-3,4-dihydronaphthalen-1(2H)-one (E)-2′-O-methyloxime (5a)

    • Compound Description: 5a is a stereoisomer resulting from the reaction of 6-methoxy-2-[(1′-methyl-2′,5′-dioxocyclopentyl)methyl]-3,4-dihydronaphthalen-1(2H)-one with O-methylhydroxylamine hydrochloride. Its structure and stereochemistry were confirmed by X-ray crystallography. []

    2-Amino-6-methyl-5-{5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-ylsulfanyl}-4-(3-nitrophenyl)pyridine-3-carbonitrile

    • Compound Description: This complex molecule features a pyridine ring with various substituents, including a nitrophenyl group, an oxadiazole ring, and a naphthalene ring system. Its crystal structure reveals intermolecular hydrogen bonding and other weak interactions contributing to its three-dimensional arrangement. []

    4-methyl-2-aminopyridine and its 3-methyl-, 5-methyl- and 6-methyl-isomers

    • Compound Description: These pyridine derivatives, particularly 4-methyl-2-aminopyridine (4M2AP), exhibit positive inotropic and chronotropic activities on isolated cardiac tissues. []

    [(2-{[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid (Compound 1)

    • Compound Description: Compound 1 demonstrates promising anti-inflammatory activity by selectively inhibiting cyclooxygenase-2 (COX-2) without significant cytotoxic effects. []

    Ethyl 1-(5-cyano-2-hydroxyphenyl)-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate (Compound 2)

    • Compound Description: Compound 2 is a novel benzimidazole piperidine derivative that exhibits selective inhibition of cyclooxygenase-2 (COX-2), indicating its potential as a new nonsteroidal anti-inflammatory drug (NSAID). It relieves paw edema and inflammation in animal models without causing noticeable gastric side effects. []

    1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)propen-2-en-1-one hydrochloride

    • Compound Description: This compound effectively inhibits the growth of cancer cells associated with epidermal growth factor receptor (EGFR) overexpression and is under development as a potential anticancer agent. [] []

    Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283)

    • Compound Description: AZD1283 serves as a starting point for developing novel bicyclic pyridine derivatives as P2Y12 antagonists, a class of antiplatelet agents used to prevent and treat arterial thrombosis. []

    2-dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine and 2-dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine

    • Compound Description: These pyrazolo[1,5-a][1,3,5]triazine derivatives show significant dose-dependent vasodilator effects and hold potential as novel therapeutic agents for cardiovascular diseases. []

    (+-)-3-(benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedica rbo xylate hydrochloride (TC-81)

    • Compound Description: TC-81 is a dihydropyridine calcium antagonist exhibiting potent, long-lasting, and slow-onset antihypertensive activity, particularly when administered orally. It effectively lowers blood pressure in animal models of hypertension, suggesting its potential for long-term antihypertensive therapy. []

    2-Methyl-3-hydroxy-4,5-bis-(hydroxymethyl)-pyridine (Vitamin B6)

    • Compound Description: Vitamin B6 is an essential nutrient that plays a crucial role in various metabolic processes. []

    [4-(5-aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(4-bromo-3-methyl-5-propoxy-thiopen-2-yl)-methanone hydrochloride

    • Compound Description: This compound acts as a potent inhibitor of mast cell tryptase, an enzyme involved in allergic and inflammatory responses, suggesting its potential as a therapeutic agent for these conditions. []

    Properties

    CAS Number

    1185308-30-8

    Product Name

    5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

    IUPAC Name

    5-methyl-2-piperidin-4-yloxypyridine;hydrochloride

    Molecular Formula

    C11H17ClN2O

    Molecular Weight

    228.72 g/mol

    InChI

    InChI=1S/C11H16N2O.ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;/h2-3,8,10,12H,4-7H2,1H3;1H

    InChI Key

    CGSBDDDOZUGXOV-UHFFFAOYSA-N

    SMILES

    CC1=CN=C(C=C1)OC2CCNCC2.Cl

    Canonical SMILES

    CC1=CN=C(C=C1)OC2CCNCC2.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.